molecular formula C5H10O5 B10789211 Pentose CAS No. 1132639-46-3

Pentose

Cat. No.: B10789211
CAS No.: 1132639-46-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentoses are five-carbon monosaccharides that serve as foundational building blocks and critical metabolites in biochemical research. The most biologically significant pentoses include D-ribose, a key component of the backbone of RNA , and 2-deoxy-D-ribose, which is found in DNA . Another major pentose, D-xylose, is a primary component of hemicellulose in plant biomass and is central to studies in lignocellulosic biofuel production . The primary research value of pentoses lies in their essential role in central metabolic pathways. They are a key input for the this compound phosphate pathway (PPP), a fundamental biochemical route running parallel to glycolysis . This pathway has two major functions critical for cellular maintenance and growth. First, its oxidative phase is the principal source of NADPH, a crucial reductant that powers biosynthetic reactions and protects cells from oxidative stress by maintaining redox homeostasis . Second, its non-oxidative phase generates ribose-5-phosphate, an indispensable precursor for the synthesis of nucleotides (purines and pyrimidines) and nucleic acids (RNA and DNA) . This makes the PPP and its this compound substrates vital for research in rapidly proliferating cells, such as in cancer metabolism, where the pathway is often upregulated to support high demands for nucleotides and NADPH . Beyond their role in the PPP, pentoses are actively studied in metabolic engineering. A major research area involves engineering robust microbial strains, such as Saccharomyces cerevisiae , to efficiently co-ferment this compound sugars (like xylose and arabinose) from plant biomass into biofuels like ethanol, improving the feasibility of second-generation biorefineries . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Ribose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC76347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of polysaccharides such as hemicellulose, which is abundant in plant biomass. The hydrolysis process typically uses acidic or enzymatic conditions to break down the polysaccharides into their constituent pentose sugars, such as xylose and arabinose .

Industrial Production Methods

Industrial production of pentoses often involves the extraction and purification of these sugars from lignocellulosic biomass. This process includes pretreatment of the biomass to release the hemicellulose, followed by hydrolysis to convert the hemicellulose into this compound sugars. The resulting mixture is then purified to isolate the desired this compound .

Chemical Reactions Analysis

Types of Reactions

Pentoses undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldonic acids (e.g., ribonic acid)

    Reduction: Sugar alcohols (e.g., xylitol)

    Substitution: Glycosides (e.g., methyl riboside)

Scientific Research Applications

Biological Significance of Pentose

1.1 this compound Phosphate Pathway

The this compound phosphate pathway (PPP) is a crucial metabolic pathway that generates ribose-5-phosphate and NADPH, vital for nucleotide synthesis and redox balance in cells. This pathway is implicated in numerous diseases, including cancer and metabolic disorders. The PPP not only supports cellular biosynthesis but also regulates oxidative stress, making it essential for maintaining cellular health and function .

1.2 Role in Nucleotide Synthesis

Pentoses are fundamental components of nucleotides, which are the building blocks of nucleic acids (DNA and RNA). The ribose sugar in nucleotides is derived from the PPP, highlighting the importance of pentoses in genetic material synthesis and cell division processes.

Industrial Applications of this compound

2.1 Production of Xylitol

Xylitol, a sugar alcohol derived from D-xylose (a this compound), is widely used as a sweetener in food products due to its low glycemic index and dental benefits. Research indicates that high-performing yeast strains can effectively convert xylose from biomass into xylitol through bioconversion processes . The production of xylitol from pentoses is gaining traction in biorefineries aiming to utilize lignocellulosic biomass efficiently.

2.2 Biofuels Production

Pentoses are also significant in biofuel production. Engineered strains of Saccharomyces cerevisiae have been developed to ferment this compound sugars like D-xylose alongside glucose, enhancing ethanol yield from lignocellulosic hydrolysates . This co-fermentation process is pivotal for second-generation biofuels, promoting sustainable energy solutions.

ApplicationDescriptionKey Organisms/Processes
Xylitol ProductionConversion of D-xylose to xylitolYeast fermentation
Biofuels ProductionCo-fermentation of D-xylose and glucoseSaccharomyces cerevisiae

Case Studies

3.1 Engineering Yeast for this compound Utilization

A significant advancement in metabolic engineering involves modifying Saccharomyces cerevisiae to improve its ability to transport and metabolize this compound sugars. Researchers have successfully created transporter mutants that facilitate the efficient uptake of D-xylose, enabling yeast to utilize both this compound and hexose sugars simultaneously . This development has profound implications for the economics of biofuel production.

3.2 Pentoses in Cancer Research

The PPP's involvement in cancer metabolism has led researchers to explore how alterations in this compound metabolism can influence tumor growth and survival. Studies have shown that cancer cells often exhibit increased PPP activity, suggesting that targeting this pathway could provide therapeutic benefits . Understanding the role of pentoses in cancer biology may lead to novel treatment strategies.

Mechanism of Action

Pentoses exert their effects through various biochemical pathways. For instance, in the pentose phosphate pathway, glucose-6-phosphate is converted into ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). Ribose-5-phosphate is essential for nucleotide synthesis, while NADPH is involved in redox homeostasis and biosynthetic processes . Pentoses also interact with enzymes and other molecules to facilitate metabolic reactions and energy production .

Comparison with Similar Compounds

Structural Similarities and Differences

Property This compound (e.g., Ribose) Hexose (e.g., Glucose)
Carbon atoms 5 6
Ring structure Primarily β-furanose Primarily α/β-pyranose
Common derivatives Ribose-5-phosphate, PRPP Glucose-6-phosphate, Fructose-1,6-bisphosphate
Key biological roles Nucleic acid synthesis, PPP Energy production (glycolysis)
  • THz Absorption Spectra : Both this compound and hexose exhibit similar spectral features due to their cyclic structures, but hexose has additional absorption bands corresponding to its larger ring .

Functional Divergence

  • Energy Metabolism : Hexoses like glucose are primary substrates for glycolysis, while pentoses (e.g., xylose) are catabolized via the PPP to produce NADPH and ribose .
  • Lipid Biosynthesis: Oleaginous yeasts co-utilize this compound (xylose) and hexose (glucose) for lipid production, with conversion rates reaching 18.7% (g lipid/g sugar) in lignocellulosic hydrolysates .
  • Nucleic Acid Superiority : Pentoses form more stable nucleic acid duplexes than hexose analogs (e.g., homo-DNA), likely due to favorable sugar-phosphate backbone geometry .

Comparison with Other Monosaccharides

Trioses (C₃H₆O₃)

  • Example : Glyceraldehyde.
  • Role : Intermediate in glycolysis and gluconeogenesis.
  • Key Difference : Trioses lack the carbon backbone required for nucleotide synthesis, limiting their structural versatility compared to pentoses .

Tetroses (C₄H₈O₄)

  • Example : Erythrose.
  • Role: Precursor in the shikimate pathway for aromatic amino acid biosynthesis.

Metabolic Pathway Cross-Talk

  • PPP-Glycolysis Interaction: Isotope studies reveal that this compound phosphates (e.g., ribose-5-phosphate) can interconvert with hexose monophosphates (e.g., fructose-6-phosphate) via transketolase/transaldolase reactions, ensuring metabolic flexibility .
  • Boron Regulation: Boron deficiency shifts carbon flux from glycolysis to the PPP, increasing phenolic compound synthesis (e.g., lignin precursors) .

Challenges and Research Frontiers

  • This compound Utilization : Most microorganisms preferentially consume hexoses due to catabolite repression. Engineering strains (e.g., Saccharomyces cerevisiae) to co-ferment pentoses remains a focus .
  • Structural Alternatives: Synthetic biology explores hexose nucleic acids (e.g., homo-DNA) for novel biomaterials, though natural this compound-based systems remain functionally superior .

Biological Activity

Pentose sugars, particularly ribose and xylose, play critical roles in various biological processes, primarily through their involvement in the this compound phosphate pathway (PPP). The PPP is a crucial metabolic pathway that not only generates ribose-5-phosphate for nucleotide synthesis but also produces NADPH, which is essential for biosynthetic reactions and maintaining redox balance. This article explores the biological activity of this compound sugars, focusing on their metabolic roles, implications in health and disease, and specific case studies.

Overview of the this compound Phosphate Pathway

The this compound phosphate pathway can be divided into two main branches: the oxidative branch and the non-oxidative branch.

  • Oxidative Branch : Converts glucose-6-phosphate into ribulose-5-phosphate while generating NADPH and CO₂. This branch is particularly active in cells undergoing rapid proliferation or under oxidative stress.
  • Non-Oxidative Branch : Involves the interconversion of various sugars and can recycle pentoses back into glycolysis.

Table 1 summarizes key enzymes involved in the PPP:

EnzymeFunction
Glucose-6-phosphate dehydrogenase (G6PD)Catalyzes the first step of the oxidative branch, producing NADPH.
6-Phosphogluconate dehydrogenaseConverts 6-phosphogluconate to ribulose-5-phosphate, generating NADPH.
Transketolase (TKT)Transfers two-carbon units between sugars in the non-oxidative branch.
Transaldolase (TALDO1)Transfers three-carbon units between sugars in the non-oxidative branch.

Biological Functions of this compound Sugars

1. Nucleotide Synthesis
this compound sugars are fundamental for nucleotide synthesis. Ribose-5-phosphate serves as a precursor for ATP, RNA, and DNA synthesis. This is crucial in rapidly dividing cells such as immune cells and cancer cells.

2. Redox Regulation
NADPH produced via the PPP is vital for anabolic reactions and detoxification of reactive oxygen species (ROS). It plays a significant role in maintaining cellular redox homeostasis, especially during oxidative stress conditions.

3. Immune Response
Recent studies have shown that upon activation, neutrophils switch to a unique metabolic mode termed "this compound cycle," which enhances NADPH production to support oxidative burst—a key mechanism for pathogen elimination . This metabolic flexibility allows neutrophils to respond rapidly to infections.

Case Studies

Case Study 1: Neutrophil Activation
In a study examining neutrophil metabolism during activation, researchers found that neutrophils rapidly reconfigure their metabolism to favor the PPP over glycolysis. This switch significantly increases NADPH yield, enhancing superoxide production necessary for pathogen killing . Disruption of this this compound cycle resulted in impaired oxidative burst capabilities.

Case Study 2: Cancer Metabolism
The Warburg effect describes how cancer cells preferentially utilize glycolysis even in the presence of oxygen. The PPP is upregulated in these cells to provide both ribose for nucleotides and NADPH for lipid biosynthesis . Understanding this metabolic shift can inform therapeutic strategies targeting cancer metabolism.

Implications in Health and Disease

The dysregulation of the PPP has been implicated in various diseases:

  • Cancer : Increased activity of G6PD is often observed in cancer cells, contributing to their rapid growth by supplying nucleotides and reducing equivalents.
  • Diabetes : The PPP plays a role in insulin signaling; alterations may affect glucose homeostasis.
  • Neurodegenerative Diseases : Impaired PPP function can lead to increased oxidative stress, contributing to neuronal damage.

Q & A

Q. What analytical methods are recommended for quantifying pentose metabolites in disease mechanism studies?

Liquid chromatography-mass spectrometry (LC-MS) coupled with bioinformatics is the gold standard for high-throughput this compound metabolite profiling. Key steps include:

  • Sample preparation : Optimize extraction protocols to avoid degradation of labile this compound derivatives (e.g., arabinose-xylose complexes in plant polysaccharides) .
  • Quantification : Use isotope-labeled internal standards (e.g., ¹³C-xylose) to correct for matrix effects in MS analysis. Report concentrations as µM or µg/mg tissue with CV <10% .
  • Data interpretation : Apply multivariate analysis (PCA, KEGG pathway mapping) to link aberrant this compound-glucuronate interconversions to diseases like tumoral calcinosis .

Q. How do structural properties of this compound sugars influence their role in nucleic acids?

Pentoses (ribose/deoxyribose) adopt furanose ring conformations that enable stable phosphodiester backbone formation in DNA/RNA. Key experimental insights:

  • Conformational analysis : X-ray crystallography reveals that this compound's smaller ring size (vs. hexose) reduces steric hindrance, facilitating base stacking and helical stability .
  • Synthetic analogs : Homo-DNA studies show hexose-based nucleic acids exhibit weaker base pairing due to unfavorable sugar pucker geometries, justifying this compound's evolutionary selection .

Q. What experimental approaches characterize this compound-rich polysaccharides (e.g., arabinoxylan) in plant biomass?

  • Linkage analysis : Combine methylation-GC/MS to identify arabinose substitutions on xylan backbones .
  • Mass spectrometry : MALDI-TOF detects this compound oligomers (e.g., POx series) but requires normalization for ionization bias; hexose-dominated peaks may misrepresent actual abundance .

Advanced Research Questions

Q. How can cofactor balancing improve this compound utilization in engineered S. cerevisiae strains?

  • Genome-scale modeling : Use constraint-based models (e.g., iMM904) to simulate NADPH/ATP demands in the this compound phosphate pathway (PPP). Overexpress transhydrogenase (PntAB) to resolve cofactor imbalances .
  • Flux correlation analysis : Maintain wild-type flux flexibility while enhancing PPP activity. Strains with cofactor-adjusted pathways show 21–30% higher ethanol yield from xylose .

Q. How do contradictory data arise in this compound quantification, and how can they be resolved?

Common pitfalls and solutions:

  • Ionization variability : In MS, acetylated pentoses ionize preferentially over unmodified forms. Normalize data using spike-in controls (e.g., deuterated ribitol) .
  • Pretreatment artifacts : Acid hydrolysis of hemicellulose generates furfural, which degrades pentoses. Optimize conditions (e.g., 120°C, 1% H₂SO₄, 40 min) to maximize this compound yield while minimizing degradation (ANOVA P <0.05) .

Q. What statistical frameworks optimize this compound release during biomass pretreatment?

  • Response Surface Methodology (RSM) : Design a 3-factor CCD experiment (temperature, acid concentration, time) to model this compound yield. A quadratic equation (e.g., this compound = 244.55 + 21.60X₁ + 2.48X₂) predicts optimal conditions with R² >0.94 .
  • Robustness testing : Validate models via triplicate runs at center points; CV <5% confirms reproducibility .

Q. Why do synthetic hexose nucleic acids underperform compared to natural this compound systems?

  • Base pairing thermodynamics : Isothermal titration calorimetry (ITC) shows homo-DNA exhibits ΔG ~2 kcal/mol weaker than natural DNA due to mismatched sugar-phosphate torsion angles .
  • Prebiotic synthesis experiments : Simulate formose reactions; this compound diphosphates dominate under formaldehyde-rich conditions, suggesting environmental pressures favored this compound preformation .

Methodological Best Practices

  • For pathway flux studies : Combine ¹³C metabolic flux analysis with intracellular metabolite profiling to map PPP activity under varying redox states .
  • For structural studies : Use molecular dynamics simulations (AMBER/CHARMM) to compare this compound vs. hexose nucleic acid flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.